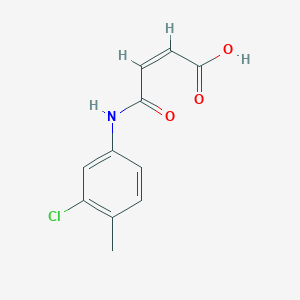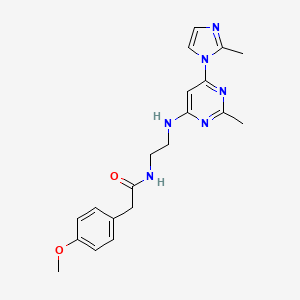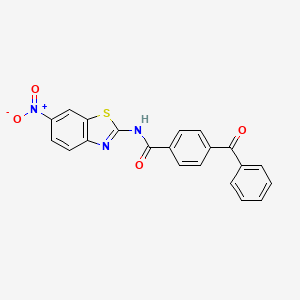
(2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an indolinyl group, a pyridazinyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, and boiling point. For example, a similar compound, [1-(6-methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, has a molecular weight of 193.25 .科学的研究の応用
Molecular Interaction Studies
One study explores the molecular interactions of a similar antagonist compound with the CB1 cannabinoid receptor, highlighting its binding interactions and pharmacophore models for CB1 receptor ligands. This research indicates a significant role for the N1 aromatic ring moiety in steric binding interactions with the receptor, suggesting that similar compounds, like "(2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone," could have potential applications in the development of receptor-specific drugs (Shim et al., 2002).
Pharmacological Evaluation
Another area of application involves the pharmacological evaluation of novel derivatives as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in specific models. This suggests the potential for compounds with similar structures in treating pain through selective antagonism of TRPV4 channels (Tsuno et al., 2017).
Synthesis and Structural Exploration
Research on the synthesis and structural exploration of novel bioactive heterocycles, such as one involving the preparation and antiproliferative activity evaluation of a compound from benzo[d]isoxazole, demonstrates the importance of structural analysis in developing new therapeutic agents. This highlights the utility of "this compound" in the synthesis of heterocyclic compounds with potential bioactivity (Prasad et al., 2018).
作用機序
Target of Action
The primary targets of (2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets and cause various biological changes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Indole derivatives are known to have diverse biological activities .
特性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-9-10-19(22-21-14)23-11-5-7-17(13-23)20(25)24-15(2)12-16-6-3-4-8-18(16)24/h3-4,6,8-10,15,17H,5,7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTKAYQPAFDIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCCN(C3)C4=NN=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B2715199.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2715201.png)
![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)
![2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2715204.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)


![3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2715220.png)